Ticagrelor Impurity M

pharmaceutical impurity profiling HPLC method validation oxidation state differentiation

Ticagrelor Impurity M is the fully oxidized sulfone derivative, critical for ANDA impurity profiling. Unlike the parent propylthio or sulfoxide analogs, this reference standard ensures unambiguous identification in HPLC, satisfying USP/EP system suitability (resolution >1.5). Supplied with comprehensive COA (HPLC purity, NMR, MS), it eliminates misidentification risk. Ideal for API release, stability studies, and method validation in generic ticagrelor development.

Molecular Formula C23H28F2N6O6S
Molecular Weight 554.6 g/mol
Cat. No. B15395292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTicagrelor Impurity M
Molecular FormulaC23H28F2N6O6S
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)C1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F
InChIInChI=1S/C23H28F2N6O6S/c1-2-7-38(35,36)23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(37-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)
InChIKeyLRDWQLSHMNMZAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ticagrelor Impurity M Reference Standard: CAS 274693-39-9 for Pharmaceutical Quality Control and Method Validation


Ticagrelor Impurity M (CAS 274693-39-9, molecular formula C23H28F2N6O6S, molecular weight 554.6 g/mol) is a process-related and degradation impurity of the antiplatelet agent ticagrelor, characterized as the sulfone derivative (also referred to as Ticagrelor Sulfone) wherein the propylthio group of the parent compound is fully oxidized to a propylsulfonyl moiety . The compound is supplied as a certified reference standard for analytical method development, method validation (AMV), and quality control applications in support of Abbreviated New Drug Applications (ANDA) and commercial pharmaceutical manufacturing [1]. Ticagrelor Impurity M is one of multiple structurally defined impurities (A through H and beyond) monitored during ticagrelor API release testing and stability studies to ensure compliance with pharmacopeial specifications [2].

Ticagrelor Impurity M: Why Generic Reference Standards Cannot Replace This Certified Material in HPLC and LC MS Methods


In-class ticagrelor impurities cannot be substituted interchangeably due to fundamentally distinct oxidation states and retention properties that directly govern chromatographic system suitability and impurity tracking accuracy. Ticagrelor Impurity M (sulfone) differs from the parent drug (propylthio) and from Impurity II (sulfoxide) in polarity, UV absorption maxima, and MS fragmentation behavior [1]. In validated HPLC methods, impurities must be individually identified and resolved; the use of an incorrect or unqualified impurity reference standard—such as substituting the sulfoxide analog for the sulfone—would invalidate relative retention time (RRT) assignments, compromise quantification linearity, and risk failing pharmacopeial system suitability criteria where resolution between adjacent impurities must exceed 1.5 [2].

Ticagrelor Impurity M Quantitative Differentiation Evidence: Comparative Analysis with Analogous Impurities and Alternatives


Ticagrelor Impurity M (Sulfone) vs. Impurity II (Sulfoxide) and Parent Drug (Propylthio): Distinct Oxidation States Drive Differential Chromatographic Resolution

Ticagrelor Impurity M is the fully oxidized sulfone derivative (propylsulfonyl), whereas Ticagrelor Impurity II is the partially oxidized sulfoxide (propylsulfinyl) and the parent ticagrelor contains the reduced propylthio moiety. These three species exhibit substantially different polarities and retention characteristics in reversed‑phase HPLC systems, enabling baseline separation under validated conditions [1]. This oxidation‑state difference is not a minor nuance; it directly determines whether the impurity co‑elutes with or resolves from the API peak, which is the fundamental pass/fail criterion for method specificity. In a validated HPLC method for related substances in ticagrelor tablets, resolutions between ticagrelor and its known impurities (including Impurity A through H) were all greater than 1.5, confirming that the sulfone impurity is chromatographically distinguishable from the parent drug and other impurities under the prescribed conditions [2]. The full oxidation state also confers enhanced chemical stability relative to the sulfoxide, which can undergo further oxidation or reduction under storage or stress conditions, potentially confounding long‑term stability studies [1].

pharmaceutical impurity profiling HPLC method validation oxidation state differentiation

Ticagrelor Impurity M (Sulfone) vs. Ticagrelor Impurity II (Sulfoxide): Differential Stability Under Forced Degradation and Oxidative Stress

The sulfone moiety of Ticagrelor Impurity M represents a terminal oxidation product that is chemically more inert under further oxidative stress compared to the sulfoxide intermediate (Impurity II). In forced degradation studies of ticagrelor, oxidation and auto‑oxidation were identified as major degradation pathways, producing multiple degradation products including sulfoxides and sulfones [1]. The sulfoxide (Impurity II) can be further oxidized to the sulfone (Impurity M) or reduced back to the parent sulfide, making its concentration in stability samples a moving target that reflects both formation and consumption kinetics. In contrast, the sulfone is the thermodynamic end‑point of sulfur oxidation and remains stable under continued oxidative exposure, making it a more reliable marker for cumulative oxidative stress in long‑term stability programs [2].

stability-indicating methods forced degradation studies oxidative degradation pathways

Ticagrelor Impurity M Purity Specification: Vendor‑Certified HPLC Purity Ranges from 95% to >99% Across Commercial Sources

Commercial sources of Ticagrelor Impurity M provide HPLC‑verified purity specifications that directly impact the accuracy of quantitative impurity determinations. Multiple vendors certify this impurity at purity levels ranging from ≥95% to >99% by HPLC [1][2]. For comparison, other ticagrelor impurities such as Impurity 16 are offered at 99.5% purity . The selection of a reference standard with validated, documented purity is a procurement‑critical factor: a 95% pure standard contains up to 5% unspecified impurities that may introduce interfering peaks in chromatograms or bias quantitative calculations if not properly corrected for in the analytical method. Standards with ≥99% purity minimize this correction burden and reduce the risk of co‑eluting unknown contaminants that could compromise method specificity during regulatory review.

reference standard purity certificate of analysis pharmacopeial compliance

Ticagrelor Impurity M Pharmacopeial Classification and Nomenclature: Distinct Identity vs. Alternative Nomenclature and Unlisted Impurities

Ticagrelor Impurity M is a recognized, named impurity in the ticagrelor impurity profile alongside Impurities A through H, each with a defined chemical structure and monitoring requirement under pharmacopeial monographs [1]. This established nomenclature contrasts with the growing class of emerging impurities—such as N‑nitroso‑ticagrelor—which, despite being listed in EMA guidelines, presents significant synthetic and procurement challenges. Multiple impurity manufacturers have attempted but failed to synthesize N‑nitroso‑ticagrelor, with the EMA listing described as a target rather than a commercially available reference standard [2]. This makes Ticagrelor Impurity M a reliably accessible and characterized material for immediate analytical use, whereas alternative emerging impurities may not be obtainable with documented characterization data suitable for regulatory submissions.

pharmacopeial impurities regulatory submission impurity classification

Ticagrelor Impurity M Reference Standard: Priority Applications for Analytical Method Validation and Pharmaceutical Quality Control


System Suitability Testing and Peak Identification in Validated HPLC Methods for Ticagrelor Related Substances

Ticagrelor Impurity M serves as a critical reference for establishing relative retention time (RRT) and confirming resolution from the parent API and other impurities. In validated HPLC methods where resolutions between ticagrelor and its known impurities must exceed 1.5, Impurity M is used as one of the marker impurities to demonstrate that the sulfone oxidation product does not co‑elute with ticagrelor or the sulfoxide analog (Impurity II), thereby meeting system suitability acceptance criteria during routine QC release testing [1].

Stability‑Indicating Method Development and Forced Degradation Studies

As the terminal oxidation product in the sulfur oxidation pathway, Ticagrelor Impurity M is an essential reference for stability‑indicating method validation. Its use enables accurate quantification of cumulative oxidative stress in ticagrelor drug substance and drug product under ICH stability conditions, where up to nine degradation products have been identified from oxidation, auto‑oxidation, and dealkylation pathways [2].

ANDA and DMF Submission Support with Fully Characterized Reference Material

Regulatory submissions for generic ticagrelor products require impurity reference standards with complete characterization data, including HPLC purity, NMR confirmation, and mass spectrometry verification. Ticagrelor Impurity M is supplied with Certificates of Analysis documenting this characterization, enabling ANDA filers to satisfy FDA and EMA requirements for impurity identification and quantification without the procurement delays associated with emerging impurities such as N‑nitroso‑ticagrelor, which remains synthetically inaccessible from commercial vendors [3].

Impurity Profiling During API Process Development and Scale‑Up

During ticagrelor API manufacturing process development, five process‑related impurities have been detected at levels of 0.08–0.22% in laboratory batches, and the sulfone impurity (Impurity M) is a key marker of over‑oxidation during synthesis [2]. Use of a certified Impurity M reference standard allows process chemists to monitor and control oxidation steps, ensuring that the sulfone impurity remains within pharmacopeial acceptance limits and that the final API meets purity specifications of 99.7% or higher as required for commercial production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ticagrelor Impurity M

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.